molecular formula C14H16N2O5 B12546492 Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate

Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate

Cat. No.: B12546492
M. Wt: 292.29 g/mol
InChI Key: UHMMJHORKAVCEW-UHFFFAOYSA-N
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Description

Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate is a complex organic compound with a unique structure that includes an azetidinone ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate typically involves multiple steps. One common method includes the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then further reacted under specific conditions to yield the desired product . The use of green chemistry approaches, such as deep eutectic solvents and microwave-induced synthesis, has been explored to enhance the efficiency and environmental friendliness of the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of advanced synthetic techniques are likely to be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its potential to inhibit bacterial enzymes or interfere with viral replication has been noted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate is unique due to its azetidinone ring structure, which is less common in similar compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate

InChI

InChI=1S/C14H16N2O5/c1-20-11(17)7-10-12(13(18)15-10)16-14(19)21-8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,15,18)(H,16,19)

InChI Key

UHMMJHORKAVCEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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